molecular formula C27H23N3O4 B4610144 2,8-bis(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione

2,8-bis(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione

Cat. No.: B4610144
M. Wt: 453.5 g/mol
InChI Key: YTGIRPKMFWMQPY-UHFFFAOYSA-N
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Description

2,8-bis(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is a useful research compound. Its molecular formula is C27H23N3O4 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.16885622 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Chemistry

2,8-bis(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is involved in pharmaceutical chemistry, particularly in the synthesis of heterocyclic compounds like naphtho and benzopyranopyrimidines. These compounds exhibit significant antibacterial and fungicidal activities. They also act as antagonists to the neuropeptide S receptor and show antiallergic properties. The synthesis methodologies are diverse, including reduction, cyclization, and condensation reactions, providing a foundation for developing novel pharmaceutical compounds (Osyanin et al., 2014).

Photophysical and Electrochemical Properties

Research into symmetrically substituted derivatives of this compound has shown potential for applications in organic optoelectronic materials. These derivatives exhibit unique photophysical properties, such as red-shifts in maximum absorption and emission bands, depending on the electron-donating strength of substituents. This aspect is significant in the development of novel materials for optoelectronic applications and potential use in biological systems due to increased water solubility (Zhang et al., 2014).

Polymer Chemistry

In polymer chemistry, this compound's derivatives, like alcohol-soluble n-type conjugated polyelectrolytes, have been synthesized for applications as electron transport layers in inverted polymer solar cells. The electron-deficient nature of these derivatives and their planar structure endow them with high conductivity and electron mobility. This makes them suitable for enhancing the efficiency of solar cells and other electronic devices (Hu et al., 2015).

Organic Chemistry and Catalysis

In the realm of organic chemistry, this compound's derivatives are used in cyclopropanation reactions, catalyzed by chiral and achiral ruthenium complexes. These reactions are crucial in the synthesis of various organic compounds and intermediates, demonstrating the compound's relevance in catalytic processes and synthetic methodology (Bianchini and Lee, 2000).

Enzyme Modeling and Inorganic Chemistry

This compound plays a role in modeling the non-heme diiron cores in O2-activating enzymes. Multidentate naphthyridine-based ligands derived from this compound have been used to prepare diiron(II) complexes, which exhibit properties characteristic of (mu-oxo)diiron(III) species. This research is pivotal in understanding the mechanisms of O2-activation by enzymes and in the broader field of inorganic chemistry (Kuzelka et al., 2003).

Properties

IUPAC Name

2,8-bis[(4-methoxyphenyl)methyl]pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4/c1-33-20-7-3-18(4-8-20)16-29-13-11-24-22(26(29)31)15-23-25(28-24)12-14-30(27(23)32)17-19-5-9-21(34-2)10-6-19/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGIRPKMFWMQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-bis(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione
Reactant of Route 2
2,8-bis(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione
Reactant of Route 3
Reactant of Route 3
2,8-bis(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione
Reactant of Route 4
Reactant of Route 4
2,8-bis(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione
Reactant of Route 5
2,8-bis(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione
Reactant of Route 6
2,8-bis(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.